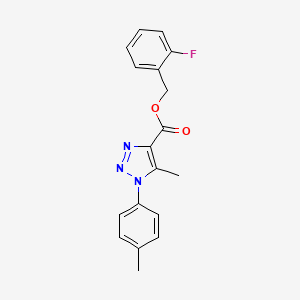

2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate

CAS No.: 946214-90-0

Cat. No.: VC4164274

Molecular Formula: C18H16FN3O2

Molecular Weight: 325.343

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946214-90-0 |

|---|---|

| Molecular Formula | C18H16FN3O2 |

| Molecular Weight | 325.343 |

| IUPAC Name | (2-fluorophenyl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |

| Standard InChI | InChI=1S/C18H16FN3O2/c1-12-7-9-15(10-8-12)22-13(2)17(20-21-22)18(23)24-11-14-5-3-4-6-16(14)19/h3-10H,11H2,1-2H3 |

| Standard InChI Key | OWEGEKAYULRVOE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C |

Introduction

2-Fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound belonging to the triazole class, which consists of five-membered heterocyclic rings containing three nitrogen atoms. This compound is particularly notable for its potential biological activities, making it a subject of interest in medicinal chemistry. It features a fluorobenzyl moiety and a p-tolyl group, contributing to its unique chemical properties and potential applications.

Synthesis Methods

The synthesis of 2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step synthetic routes. One common method includes the reaction of 2-fluorobenzyl halides with suitable triazole precursors under specific conditions such as temperature control and choice of solvents to optimize yield and selectivity.

Synthesis Steps

-

Preparation of Triazole Precursors: This involves creating the core triazole structure, often through click chemistry reactions.

-

Attachment of Fluorobenzyl Group: Involves reacting the triazole precursor with a 2-fluorobenzyl halide.

-

Introduction of p-Tolyl Group: This step may occur during the formation of the triazole ring or as a separate modification step.

Potential Applications

The potential applications of 2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate are primarily linked to its biological activities. The triazole ring is known for diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Therefore, compounds like this are of interest in the development of new drugs.

Applications Table

| Application Area | Potential Use |

|---|---|

| Medicinal Chemistry | Development of drugs with antimicrobial or anticancer properties |

| Biological Research | Study of biological interactions and mechanisms |

Future Research Directions

-

Biological Activity Assessment: In vitro and in vivo studies to determine the compound's efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.

-

Preclinical Trials: Testing the compound in animal models to assess its potential as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume